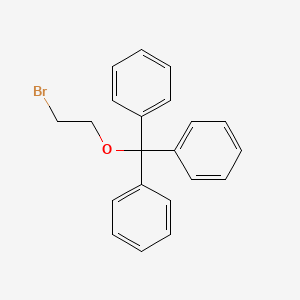

2-Bromoethyl trityl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-bromoethoxy(diphenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrO/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQAQRIPXQLTME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromoethyl Trityl Ether and Analogous Compounds

Strategies for the Formation of O-Trityl Ethers

The triphenylmethyl (trityl) group is a valuable protecting group for primary alcohols due to its steric bulk and its stability in neutral or basic conditions, while being easily removable under mild acidic conditions.

A conventional and direct method for synthesizing 2-bromoethyl trityl ether involves the reaction of 2-bromoethanol (B42945) with a trityl halide, most commonly trityl chloride (Tr-Cl). This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. youtube.com Common bases used for this purpose include pyridine (B92270), triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). youtube.com The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-bromoethanol on the electrophilic trityl carbon.

The standard procedure often involves dissolving the alcohol and trityl chloride in pyridine, which serves as both the solvent and the base. youtube.com The reaction mixture is stirred, often for several hours, to drive the reaction to completion. youtube.com

The efficiency of the O-tritylation reaction is highly dependent on the chosen reaction conditions, including the solvent, base, and temperature.

Solvent: The choice of solvent can dramatically impact the reaction rate and yield. Dichloromethane (B109758) (DCM) is often found to be a highly effective solvent for tritylation reactions. masterorganicchemistry.com Other solvents like acetonitrile (B52724) have also been used successfully. masterorganicchemistry.com In some cases, a mixture of solvents, such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), has been employed to improve solubility and reaction rates. youtube.com Eliminating DMF from a THF/DMF system can lead to a significant decrease in the reaction rate. youtube.com

Base: Various bases can be used to facilitate the reaction. While pyridine is a classic choice, other non-coordinating bases like diisopropylethylamine (DIEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have shown good results, particularly when using more reactive tritylating agents. masterorganicchemistry.com The coordinating nature of pyridine can sometimes lead to lower yields compared to non-coordinating bases. masterorganicchemistry.com

Temperature: Many tritylation reactions are effectively carried out at room temperature. masterorganicchemistry.comyoutube.com However, for less reactive or sterically hindered alcohols, elevated temperatures may be necessary to achieve a satisfactory yield, though this can also lead to side reactions. masterorganicchemistry.com Conversely, starting the reaction at a lower temperature (e.g., 0 °C) before allowing it to warm to room temperature can sometimes provide better control and higher yields. masterorganicchemistry.com In one study, a reaction performed at room temperature surprisingly gave a 95% yield in just 15 minutes, which was superior to the results at higher temperatures. youtube.com

Table 1: Optimization of Tritylation Reaction Conditions

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | Found to be most effective in terms of yield and reaction time. | masterorganicchemistry.com |

| Solvent | THF/DMF (4:1) | Used for selective tritylation; elimination of DMF decreased reaction rate. | youtube.com |

| Base | Pyridine | Classic choice, acts as solvent and base. Can give lower yields. | youtube.commasterorganicchemistry.com |

| Base | DIEA / DBU | Good results with non-coordinating bases. | masterorganicchemistry.com |

| Temperature | Room Temperature | Effective for many reactions, sometimes providing very high yields in short times. | masterorganicchemistry.comyoutube.com |

| Temperature | 0 °C to Room Temp | Can provide better control and yields for sensitive substrates. | masterorganicchemistry.com |

To improve reaction efficiency and overcome challenges associated with unreactive alcohols or the use of expensive reagents, various catalytic systems have been investigated.

Lewis Acid Catalysis: Lewis acids can activate the tritylating agent, facilitating the reaction. An imidazolium-based ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄), has been reported as an efficient and recyclable catalyst for the tritylation of alcohols using trityl alcohol. masterorganicchemistry.com This method works well at room temperature with a low catalyst loading (5 mol%), and the catalyst can be reused multiple times with minimal loss of activity. masterorganicchemistry.com

Silver Salt Catalysis: Silver salts, such as silver(I) nitrate (B79036) (AgNO₃) or silver(I) trifluoromethanesulfonate (B1224126) (AgOTf), are powerful catalysts for tritylation, especially for hindered alcohols. youtube.commasterorganicchemistry.com The silver ion assists in abstracting the halide from the trityl halide, generating a highly reactive tritylium (B1200429) cation that readily reacts with the alcohol. masterorganicchemistry.com This method has been shown to be highly effective for the selective protection of primary hydroxyl groups. youtube.com

Trifluoroacetic Anhydride (B1165640): An alternative approach that avoids expensive silver salts involves the in-situ generation of a highly reactive tritylium trifluoroacetate (B77799) intermediate from a trityl alcohol and trifluoroacetic anhydride. masterorganicchemistry.com This method has proven effective for the tritylation of even challenging secondary alcohols under mild conditions. masterorganicchemistry.com

Table 2: Catalyst-Mediated Tritylation Processes

| Catalyst/Activator | Trityl Source | Key Features | Reference |

|---|---|---|---|

| EMIM·AlCl₄ (Lewis Acid) | Trityl Alcohol | Recyclable catalyst, mild conditions, high yields. | masterorganicchemistry.com |

| Silver Nitrate (AgNO₃) | Trityl Chloride | Highly effective for selective tritylation of primary alcohols. | youtube.com |

| Trifluoroacetic Anhydride | Trityl Alcohol | Avoids expensive silver salts; effective for hindered alcohols. | masterorganicchemistry.com |

Approaches for the Introduction of the 2-Bromoethyl Moiety

An alternative synthetic strategy involves forming the ether bond from a trityl-protected alcohol or halogenating a hydroxyethyl (B10761427) trityl ether precursor.

This approach involves the reaction of a trityl-containing alcohol, such as triphenylmethanol (B194598) (trityl alcohol), with a derivative of 2-bromoethanol where the hydroxyl group has been converted into a good leaving group. For instance, 2-bromoethyl tosylate could be reacted with a trityl alkoxide. The conversion of an alcohol to a tosylate is a standard procedure using tosyl chloride (TsCl) in the presence of a base like pyridine. youtube.com The tosylate group is an excellent leaving group, facilitating nucleophilic substitution. youtube.com

This two-step methodology first requires the synthesis of 2-hydroxyethyl trityl ether, which can be prepared using the methods described in section 2.1, starting from ethylene (B1197577) glycol and protecting only one of the hydroxyl groups. The subsequent step is the conversion of the remaining hydroxyl group into a bromide.

Standard methods for converting a primary alcohol to an alkyl bromide include the use of phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by bromide exchange. masterorganicchemistry.com The reaction with PBr₃ is a reliable method that typically proceeds with inversion of configuration via an SN2 mechanism and is compatible with ether functionalities. masterorganicchemistry.com Another common method is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to achieve the transformation under mild conditions.

Stereoselective and Regioselective Synthesis of Bromoethyl Ethers

The synthesis of bromoethyl ethers, where specific spatial arrangement (stereoselectivity) and positional control (regioselectivity) are required, is a critical aspect of organic synthesis. Regioselective functionalization of molecules is crucial in building complex organic compounds, including pharmaceuticals and natural products. nih.govresearchgate.net For instance, in the synthesis of substituted thiophenes, Suzuki cross-coupling reactions have been effectively used to achieve regioselectivity. nih.govresearchgate.net

When synthesizing bromoethyl ethers, control is often necessary to distinguish between similar functional groups. For example, the preparation of β-halogenated alanine (B10760859) derivatives from serine can be accomplished in a single step using trimethylsilyl (B98337) halide, demonstrating regioselectivity. researchgate.net Similarly, methods for creating cyclic ethers like tetrahydrofurans (THFs) and tetrahydropyrans (THPs) often require high stereoselectivity to obtain the desired cis or trans isomers. chemrxiv.orgchemrxiv.org Borane-catalyzed reductive cycloetherification of diketones is one such method that yields cis-disubstituted cyclic ethers with high selectivity. chemrxiv.orgchemrxiv.org

Key strategies for achieving selectivity in the formation of bromoethyl ethers include:

Selective Halogenation: The conversion of an alcohol to a bromide is a common step. Using reagents like thionyl chloride followed by gaseous hydrobromic acid can provide a regio- and stereoselective method for producing brominated compounds. researchgate.net

Catalyst-Controlled Reactions: The use of specific catalysts, such as palladium in Suzuki reactions or rhodium in intramolecular aziridination, can direct the reaction to a specific site on a molecule, ensuring regioselectivity. nih.govresearchgate.netnih.gov

Enzyme-Mediated Synthesis: Biocatalysts can offer exceptional selectivity. Lipase-catalyzed reactions, for instance, have been used for the regioselective synthesis of active pharmaceutical intermediates, often performed in specialized microenvironments to maintain enzyme stability and activity. acs.org

Convergent and Linear Synthesis Pathways for Target Compound Construction

Table 1: Comparison of Linear and Convergent Synthesis Pathways

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Reactants are added sequentially in a single pathway. chemistnotes.com | Fragments are synthesized independently and then combined. chemistnotes.comwikipedia.org |

| Efficiency | Generally less efficient, especially for long sequences. chemistnotes.com | More efficient due to parallel fragment synthesis. chemistnotes.comfiveable.me |

| Overall Yield | Tends to be lower as it's the product of all step yields. chemistnotes.comwikipedia.org | Typically higher as the number of sequential steps is reduced. chemistnotes.comwikipedia.org |

| Flexibility | Less flexible; an error early on requires restarting the entire sequence. fiveable.mersc.org | More flexible; a problematic fragment synthesis can be redesigned without affecting other fragments. fiveable.mersc.org |

| Application | Simpler for less complex molecules. fiveable.me | Favored for large, complex, or symmetric molecules. fiveable.mewikipedia.org |

Multistep Synthetic Sequences with Orthogonal Protecting Groups

In the synthesis of complex molecules, it is often necessary to protect certain reactive functional groups to prevent them from reacting under specific conditions. wikipedia.org A protecting group is temporarily attached to a functional group, rendering it inert, and is later removed in a deprotection step. wikipedia.orgnumberanalytics.com

For molecules with multiple, similar functional groups (like several hydroxyl groups in a carbohydrate), a strategy of orthogonal protection is essential. wikipedia.orgbham.ac.uk Orthogonal protecting groups can be removed under distinct sets of conditions without affecting each other. wikipedia.orgnumberanalytics.com This allows for the selective deprotection and reaction of one functional group at a time, providing a high degree of control in a multistep synthesis. numberanalytics.combham.ac.uk

Common orthogonal protecting group strategies include pairs that are labile (cleavable) under different conditions: rsc.orgnumberanalytics.com

Acid-Labile vs. Base-Labile: For example, a tert-butyl (t-butyl) ether can be cleaved with acid, while a fluorenylmethyloxycarbonyl (Fmoc) group is removed with a base. wikipedia.org

Acid-Labile vs. Fluoride-Labile: Silyl (B83357) ethers (e.g., TBDMS) are often removed by fluoride (B91410) ions, while acetals are removed by acid. numberanalytics.com

Hydrogenation-Labile vs. Acid-Labile: Benzyl (B1604629) ethers can be cleaved by catalytic hydrogenolysis, a condition under which many other groups like silyl ethers are stable. numberanalytics.comuwindsor.ca

The trityl group in "this compound" is a bulky, acid-labile protecting group for the hydroxyl group of 2-bromoethanol. Its use in a synthetic sequence allows the bromo-functionalized ether to participate in reactions, such as alkylating a nucleophile, while the oxygen is protected. Later, the trityl group can be selectively removed with mild acid to reveal the hydroxyl group for further transformation. The development of new sets of orthogonal protecting groups, such as combinations of diethylisopropylsilyl (DEIPS), naphthyl (Nap), allyl ethers, and levulinoyl (Lev) esters, has been crucial for the synthesis of highly complex structures like branched oligosaccharides. nih.gov

Evaluation of One-Pot Synthetic Procedures

For instance, a two-step one-pot process has been described for the conversion of propargylic alcohols into allenes through hydrostannation followed by deoxystannylation. researchgate.net The synthesis of 2-bromoethyl methyl ether, an analog of this compound, has been approached through various methods. However, some traditional methods, like the reaction of 2-methoxyethanol (B45455) with phosphorus tribromide, suffer from low yields (often below 50%) and difficult purification. google.com An improved method involves reacting 2-methoxyethanol with metaboric anhydride and then treating the intermediate with hydrogen bromide, which offers milder conditions and fewer side reactions. google.com

While one-pot procedures offer significant advantages in terms of efficiency and atom economy, they also present challenges. All reagents and catalysts for the different steps must be compatible with one another, and the reaction conditions must be suitable for each transformation in the sequence. Despite these complexities, the development of one-pot syntheses remains a key goal in modern organic chemistry for creating target compounds in a more sustainable and cost-effective manner.

Chemical Reactivity and Transformation Studies of 2 Bromoethyl Trityl Ether

Reactivity Profiles of the 2-Bromoethyl Moiety

The 2-bromoethyl portion of the molecule is characterized by a primary carbon-bromine bond, which dictates its reactivity primarily towards nucleophilic substitution, elimination, and radical-mediated transformations.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)

The reaction of 2-bromoethyl trityl ether with nucleophiles is dominated by the S(_N)2 (bimolecular nucleophilic substitution) mechanism. This preference is attributed to the primary nature of the alkyl halide. In an S(_N)2 reaction, the nucleophile attacks the electrophilic carbon atom in a single, concerted step, leading to the displacement of the bromide leaving group and an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.

The alternative S(_N)1 (unimolecular nucleophilic substitution) pathway is highly disfavored for this substrate. The S(_N)1 mechanism proceeds through a carbocation intermediate. Primary alkyl halides, such as the 2-bromoethyl group, would form a highly unstable primary carbocation, making this pathway energetically prohibitive under typical substitution conditions.

The Williamson ether synthesis provides a classic example of an S(_N)2 reaction where an alkoxide attacks a primary alkyl halide. youtube.comyoutube.commasterorganicchemistry.com Similarly, this compound can react with various nucleophiles to yield a range of substituted products. The choice of a strong nucleophile and a polar aprotic solvent further favors the S(_N)2 pathway.

Table 1: Examples of S(_N)2 Reactions of this compound

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Tr-O-CH₂CH₂-OH | 2-(Trityloxy)ethanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Tr-O-CH₂CH₂-OCH₃ | 1-Methoxy-2-(trityloxy)ethane |

| Cyanide | Sodium Cyanide (NaCN) | Tr-O-CH₂CH₂-CN | 3-(Trityloxy)propanenitrile |

| Azide | Sodium Azide (NaN₃) | Tr-O-CH₂CH₂-N₃ | 1-Azido-2-(trityloxy)ethane |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Tr-O-CH₂CH₂-SPh | Phenyl(2-(trityloxy)ethyl)sulfane |

Elimination Reactions for Olefin Formation

Elimination reactions compete with nucleophilic substitutions and can occur via E1 (unimolecular) or E2 (bimolecular) mechanisms, leading to the formation of an alkene. byjus.com For this compound, a primary alkyl halide, the E1 pathway is unlikely for the same reason the S(_N)1 pathway is disfavored: the instability of the primary carbocation intermediate. lumenlearning.com

The E2 mechanism, however, is a viable pathway, particularly under specific conditions designed to suppress the competing S(_N)2 reaction. masterorganicchemistry.com The E2 reaction is a concerted, one-step process where a base removes a proton from the carbon adjacent to the leaving group (the β-carbon), while the leaving group departs simultaneously, forming a double bond. lumenlearning.commasterorganicchemistry.com

To favor elimination over substitution for a primary alkyl halide, a strong, sterically hindered base is typically required. lumenlearning.commsu.edu Bulky bases, such as potassium tert-butoxide (KOtBu), are poor nucleophiles due to steric hindrance, which slows down the S(_N)2 reaction, but they remain effective bases for proton abstraction. msu.edu Additionally, higher temperatures generally favor elimination over substitution. quora.com The reaction of this compound under these conditions yields vinyl trityl ether.

Table 2: Conditions Favoring E2 Elimination for Primary Alkyl Halides

| Factor | Condition | Rationale | Reference |

|---|---|---|---|

| Base | Strong, sterically hindered base (e.g., KOtBu, DBU) | Minimizes S(_N)2 competition by sterically impeding nucleophilic attack. | lumenlearning.commsu.edu |

| Temperature | High | Elimination reactions have higher activation energy and are more entropically favored than substitution. | quora.com |

| Solvent | Less polar solvent (e.g., tert-butanol) | Can favor elimination, especially when the solvent is the conjugate acid of the base used. | masterorganicchemistry.com |

Radical Reactions and Their Applications in Functionalization

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a primary alkyl radical. This transformation typically requires an initiator, such as a radical initiator or photochemical/electrochemical methods, to facilitate halogen-atom transfer (XAT). youtube.com Modern methods often avoid toxic reagents like tin hydrides, opting instead for strategies involving photoredox catalysis or silyl (B83357) radicals. nih.govacs.org

Once generated, the 2-(trityloxy)ethyl radical is a key intermediate that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These radical processes offer alternative pathways for functionalization that are complementary to ionic reactions. For instance, the radical can be trapped by electron-deficient alkenes in a Giese-type addition or undergo borylation, cyanation, or coupling reactions. nih.govacs.org Nickel-catalyzed methods have also been developed for the migratory functionalization of unactivated alkyl bromides, where a radical can be transposed to a more sterically hindered position before coupling. nih.govthieme.de

This reactivity allows for the introduction of complex fragments onto the ethyl spacer, significantly expanding the synthetic utility of this compound beyond simple substitution and elimination. acs.org

Deprotection Strategies for the O-Trityl Group

The trityl (triphenylmethyl, Tr) group is a valuable protecting group for alcohols, prized for its steric bulk and, most notably, its lability under acidic conditions. total-synthesis.com However, a range of non-acidic reductive methods have also been developed for its cleavage. thieme-connect.com

Acid-Catalyzed Hydrolysis and Alcoholysis

The most common method for cleaving a trityl ether is through acid-catalyzed solvolysis. The mechanism involves the initial protonation of the ether oxygen by a Brønsted acid or coordination to a Lewis acid. total-synthesis.com This step converts the alkoxy group into a better leaving group. Subsequent cleavage of the carbon-oxygen bond is facile because it generates the triphenylmethyl cation (trityl cation), which is exceptionally stable due to the resonance delocalization of the positive charge across the three phenyl rings. total-synthesis.com The resulting trityl cation is then quenched by a nucleophile or scavenger in the medium. total-synthesis.com

A wide array of acidic conditions can be employed, offering tunability to accommodate other functional groups within a molecule. Mild acids like formic or acetic acid can be used, sometimes allowing for selective deprotection in the presence of other acid-sensitive groups like silyl ethers. total-synthesis.com For more robust substrates, stronger acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are effective. total-synthesis.comresearchgate.net Lewis acids like boron trifluoride (BF₃) also efficiently catalyze the cleavage. total-synthesis.com

Table 3: Selected Reagents for Acid-Catalyzed Deprotection of Trityl Ethers

| Reagent Class | Specific Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acids | Formic Acid (HCOOH) | Cold, neat, short reaction time | total-synthesis.com |

| Trifluoroacetic Acid (TFA) | Dilute in CH₂Cl₂ (e.g., 1-5%) | total-synthesis.comresearchgate.net | |

| Hydrogen Chloride (HCl) | In organic solvents (e.g., diethyl ether, dioxane) | researchgate.netphasetransfercatalysis.com | |

| Lewis Acids | Boron Trifluoride Etherate (BF₃·OEt₂) | CH₂Cl₂ or MeCN, often at 0 °C | total-synthesis.com |

| Indium(III) Bromide (InBr₃) | Catalytic amount in aqueous MeCN | acs.org |

Reductive Cleavage Methods (e.g., Indium, Lithium/Naphthalene (B1677914), Low-Valent Titanium)

To avoid acidic conditions that might affect other sensitive functionalities in a molecule, several reductive methods for trityl group removal have been developed. These methods typically proceed through single-electron transfer (SET) mechanisms.

Indium-Mediated Cleavage: The use of indium metal powder in a protic solvent system, such as methanol (B129727) with ammonium (B1175870) chloride, provides a mild and efficient method for the reductive cleavage of the trityl-oxygen bond. fao.orgcore.ac.uk The reaction is believed to proceed via an initial single electron transfer from the indium metal to the ether, generating a trityl radical, which undergoes a further reduction and subsequent reaction to yield triphenylmethane, while the alkoxide is protonated to the free alcohol. core.ac.uk

Lithium/Naphthalene: A powerful, non-acidic method involves the use of lithium metal with a catalytic amount of an electron carrier, such as naphthalene. thieme-connect.comthieme-connect.com In this system, the naphthalene radical anion, formed by the reaction of naphthalene with lithium, acts as the SET agent. It transfers an electron to the trityl ether, leading to the reductive cleavage of the C–O bond. thieme-connect.comresearchgate.net This method is highly efficient for various trityl ethers and amines under very mild, non-acidic conditions. researchgate.netresearchgate.netorganic-chemistry.org

Low-Valent Titanium: Low-valent titanium species, generated in situ from reagents like TiCl₄ and a reductant (e.g., zinc or magnesium), can also effect the reductive deprotection of trityl ethers. tandfonline.com This method also operates via an electron transfer process and has been shown to be chemoselective, for example, cleaving trityl ethers in the presence of benzyl (B1604629) ethers. researchgate.netresearchgate.nettandfonline.com

Table 4: Reductive Cleavage Methods for O-Trityl Deprotection

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Indium-Mediated | In powder, MeOH/NH₄Cl(aq) | Reflux | fao.orgcore.ac.uk |

| Lithium/Naphthalene | Li powder, cat. Naphthalene | THF, 0 °C to room temperature | thieme-connect.comthieme-connect.comorganic-chemistry.org |

| Low-Valent Titanium | TiCl₄/Mg or Ti(O-i-Pr)₄/Me₃SiCl/Mg | THF, room temperature | researchgate.netresearchgate.nettandfonline.com |

Mechanistic Investigations of Reactions Involving 2 Bromoethyl Trityl Ether

Elucidation of Tritylation Reaction Mechanisms

The introduction of the trityl (triphenylmethyl) group to protect hydroxyl functionalities is a cornerstone of synthetic organic chemistry. The mechanism of this reaction, particularly the formation of trityl ethers, has been a subject of detailed investigation.

Role of Triphenylmethyl Cations as Intermediates and Lewis Acids

The tritylation of alcohols to form ethers such as 2-bromoethyl trityl ether is widely understood to proceed through a mechanism involving the triphenylmethyl (trityl) cation, a stable carbocation intermediate. ucl.ac.ukwikipedia.org The stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings. wikipedia.org The formation of this cation is the key step in the reaction.

The reaction is typically initiated by reacting an alcohol with a trityl halide, such as trityl chloride, in the presence of a base like pyridine (B92270). ucl.ac.uk However, the direct S\textsubscript{N}2 attack of the alcohol on the sterically hindered trityl chloride is considered impossible. ucl.ac.uk Instead, the reaction proceeds via an S\textsubscript{N}1 pathway where the trityl halide first dissociates to form the trityl cation. ucl.ac.uk This cation then acts as a potent electrophile, which is subsequently attacked by the nucleophilic alcohol to form the corresponding trityl ether.

Beyond its role as a reactive intermediate, the trityl cation can also function as a Lewis acid catalyst. ucl.ac.uk Stable trityl cations can be isolated as salts and used to activate electrophiles, thereby promoting their reaction with nucleophiles. ucl.ac.uk This Lewis acidity allows trityl cations to catalyze various organic transformations.

A plausible mechanism for the tritylation of an alcohol using triphenylmethanol (B194598) and a Lewis acid catalyst, such as an ionic liquid like EMIM·AlCl₄, involves the initial generation of the trityl cation by the Lewis acid. dtic.mil This is followed by a nucleophilic substitution reaction between the trityl cation and the alcohol to yield the tritylated product. dtic.mil

Solvation Effects and Kinetic Studies of Trityl Ether Formation

The solvent plays a crucial role in stabilizing the ionic intermediates formed during the reaction. Polar aprotic solvents, for instance, are known to favor S\textsubscript{N}2 reactions. ucl.ac.uk The choice of solvent can significantly influence the reaction rate and the stability of the trityl cation. For example, the solvolysis of trityl fluoride (B91410) in 80% acetone-20% water is predicted to be significantly faster than in pure ethanol, highlighting the impact of the solvent environment. cymitquimica.com

The rate of tritylation can be influenced by various factors, including the solvent, the nature of the base used, and the presence of catalysts. The use of different solvents and bases can lead to varying reaction times and yields, as illustrated in the following table which summarizes the conditions for the monomethoxytritylation of thymidine (B127349).

| Entry | Base | Solvent | Yield (%) |

| 1 | 2,6-Lutidine | CH₂Cl₂ | 68 |

| 2 | 2,6-Lutidine | THF | 82 |

| 3 | 2,6-Lutidine | Dioxane | 75 |

| 4 | 2,6-Lutidine | Acetonitrile (B52724) | 65 |

| 5 | Pyridine | THF | 55 |

| 6 | DIEA | THF | 85 |

| 7 | DBU | THF | 81 |

| Reaction conditions involved generating the tritylating agent from a trityl alcohol and trifluoroacetic anhydride (B1165640), followed by reaction with thymidine in the presence of a base. |

Detailed Analysis of Bromoethyl Group Transformation Mechanisms

The bromoethyl group in this compound is susceptible to various transformations, primarily through nucleophilic substitution and potentially radical processes.

Kinetic and Stereochemical Studies of Nucleophilic Substitution

The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. nih.gov These reactions can proceed through either an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism, depending on the reaction conditions and the structure of the substrate. For primary alkyl halides like the bromoethyl group, the S\textsubscript{N}2 mechanism is generally favored. youtube.com

A key mechanistic feature that can significantly influence the rate and stereochemistry of nucleophilic substitution in 2-bromoethyl ethers is neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orglibretexts.org The ether oxygen atom, being at the β-position to the leaving group (bromine), can act as an internal nucleophile. dalalinstitute.comresearchgate.net This participation leads to the formation of a cyclic oxonium ion intermediate.

The mechanism involving NGP consists of two consecutive S\textsubscript{N}2 reactions. libretexts.orgresearchgate.net In the first step, the neighboring ether oxygen attacks the carbon bearing the bromine, leading to the expulsion of the bromide ion and the formation of a cyclic intermediate. libretexts.org This step is typically the rate-determining step and results in an inversion of configuration at the reaction center. researchgate.net In the second step, an external nucleophile attacks the cyclic intermediate, opening the ring and leading to a second inversion of configuration. researchgate.net The net result is a retention of the original stereochemistry. researchgate.netlibretexts.org

The involvement of NGP often leads to a significant rate enhancement compared to analogous reactions without a participating neighboring group. wikipedia.orglibretexts.org For example, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl, demonstrating the powerful accelerating effect of the neighboring sulfur atom. wikipedia.org A similar rate enhancement would be expected for 2-bromoethyl ethers due to the participation of the ether oxygen.

Electron Transfer Pathways in Radical Processes

While nucleophilic substitution is a common pathway for the transformation of the bromoethyl group, radical processes initiated by electron transfer are also a mechanistic possibility. Electron transfer reactions involve the movement of a single electron from a donor to an acceptor molecule, leading to the formation of radical ions. nih.gov

In the context of this compound, an electron transfer to the molecule could initiate the cleavage of the carbon-bromine bond, generating a bromide anion and an ethyl ether radical. This radical could then undergo further reactions, such as cyclization or reaction with other species in the medium. For instance, radical cyclization of diallyl ethers can proceed through a radical cation intermediate to form tetrahydrofuran (B95107) derivatives. libretexts.org A similar intramolecular radical cyclization could potentially occur in a derivative of this compound, leading to the formation of cyclic products.

Electron transfer mechanisms are broadly classified into inner-sphere and outer-sphere pathways. nih.gov Outer-sphere electron transfer occurs without the formation of a covalent bond between the reactants, while inner-sphere electron transfer involves a bridging ligand that connects the electron donor and acceptor. nih.gov The specific pathway followed would depend on the nature of the reactants and the reaction conditions.

Mechanistic Insights into O-Trityl Deprotection Pathways

The removal of the trityl protecting group, or deprotection, is a crucial step in many synthetic sequences. The mechanism of O-trityl deprotection is typically acid-catalyzed and involves the formation of the highly stable trityl cation. ucl.ac.uk

The process begins with the protonation of the ether oxygen by a Brønsted acid. ucl.ac.uk This protonation makes the ether oxygen a better leaving group. The C-O bond then cleaves, releasing the deprotected alcohol and the trityl cation. ucl.ac.uk The stability of the departing trityl cation is a major driving force for this reaction. To prevent the reactive trityl cation from participating in undesired side reactions, nucleophilic scavengers are often added to the reaction mixture. ucl.ac.uk

The following table shows the effect of different acids on the deprotection of a trityl ether, highlighting the influence of acid strength on the reaction outcome.

| Entry | Acid | Solvent | Time | Yield (%) |

| 1 | Formic Acid | Ether | 3 min | High |

| 2 | Diethylaluminum Chloride | Methylene (B1212753) Chloride | - | Unsatisfactory |

| 3 | Boron Trichloride | Methylene Chloride | 10 min | Quantitative |

| Yields refer to the recovery of the deprotected alcohol. |

The choice of acid is critical and can be tailored to the sensitivity of other functional groups present in the molecule. For instance, mild acids like formic acid or acetic acid can be used for selective deprotection in the presence of other acid-labile groups such as TBS ethers. ucl.ac.uk Stronger acids like trifluoroacetic acid (TFA) are also effective but may cleave other protecting groups. ucl.ac.uk

Phase-transfer catalysis can also be employed for the acidic deprotection of trityl ethers. wikipedia.org In this method, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is used to transfer an acid like HCl into a nonpolar organic phase. wikipedia.org The dehydrated HCl in the organic solvent is highly reactive and can efficiently cleave the trityl ether at ambient temperature. wikipedia.org

Protonation Equilibria and Cleavage Kinetics under Acidic Conditions

The acid-catalyzed cleavage of ethers is a fundamental reaction in organic chemistry. libretexts.orgmasterorganicchemistry.com For trityl ethers, this process is particularly efficient due to the exceptional stability of the resulting triphenylmethyl (trityl) carbocation. The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group. youtube.commasterorganicchemistry.comorganicchemistrytutor.com

The initial step is a rapid and reversible protonation of the ether oxygen atom by a strong acid (H-A). This equilibrium lies on the side of the unprotonated ether, as ethers exhibit basicity comparable to alcohols. researchgate.net

Equation 1: Protonation Equilibrium

Following protonation, the C-O bond undergoes heterolytic cleavage. Given the structure of this compound, the cleavage proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. organicchemistrytutor.comstackexchange.com This pathway is favored because it leads to the formation of the highly resonance-stabilized trityl cation. The alternative SN2 pathway, involving nucleophilic attack on the sterically hindered carbon attached to the trityl group, is highly unfavorable. total-synthesis.com The cleavage of the bond to the primary carbon of the bromoethyl group is also less likely compared to the formation of the stable trityl cation. libretexts.org

Equation 2: SN1 Cleavage

Tr-O-CH₂CH₂Br + e⁻ → [Tr-O-CH₂CH₂Br]⁻•

[Tr-O-CH₂CH₂Br]⁻• → Tr-O-CH₂CH₂• + Br⁻

PC + hν → PC*

Tr-O-CH₂CH₂Br + PC* → [Tr-O-CH₂CH₂Br]⁺• + PC⁻•

[Tr-O-CH₂CH₂Br]⁺• → Tr• + [HOCH₂CH₂Br]⁺

Advanced Spectroscopic and Chromatographic Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a paramount, non-destructive technique for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural verification of 2-Bromoethyl trityl ether.

The ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the distinct proton environments in the molecule. The fifteen aromatic protons of the trityl group would typically appear as a complex multiplet in the downfield region, approximately between 7.2 and 7.5 ppm. The methylene (B1212753) protons of the ethyl group would be split into two triplets due to coupling with each other. The protons on the carbon adjacent to the ether oxygen (-O-CH₂-) would be deshielded and are expected to resonate at a specific chemical shift, while the protons on the carbon bearing the bromine atom (-CH₂-Br) would appear at a different, also deshielded, position.

The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom. For this compound, this would include distinct signals for the quaternary carbon of the trityl group, the different aromatic carbons (ipso, ortho, meta, para), the two methylene carbons of the ethyl chain, and the carbon atom bonded to the oxygen. The chemical shifts of these carbons provide direct evidence of the molecular framework.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Trityl (15H, aromatic) | ~ 7.20 - 7.50 (m) | ~ 127-145 |

| -O-C H₂- | Triplet | ~ 60-70 |

| -C H₂-Br | Triplet | ~ 30-40 |

| Trityl Quaternary C | - | ~ 85-90 |

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR provides information about the chemical environments, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the two methylene triplets of the ethyl group, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link the proton signals of the methylene groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the methylene protons to the quaternary carbon of the trityl group would confirm the ether linkage.

Variable Temperature NMR Studies for Conformational Dynamics

The trityl group is known for its steric bulk, which can lead to restricted rotation around single bonds, potentially giving rise to different conformers that may be observable at low temperatures. Variable Temperature (VT) NMR studies can provide insight into these dynamic processes. nih.govresearchgate.net By recording NMR spectra at different temperatures, one could observe changes in the line shape of the signals. At higher temperatures, rapid rotation would lead to sharp, averaged signals. As the temperature is lowered, rotation may slow down, leading to broadening and eventual splitting of signals if distinct conformers become populated. nih.govresearchgate.net Such studies on this compound could reveal information about the rotational barrier of the trityl group and the conformational preferences of the ethyl chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule. For this compound (C₂₁H₁₉BrO), HRMS would be able to confirm this exact formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of accuracy. The presence of the bromine atom would be evident from the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms.czrestek.comscielo.br It is an excellent method for assessing the purity of a sample of this compound. The gas chromatogram would show a major peak corresponding to the product, and any minor peaks would indicate impurities. The mass spectrum of the main peak would serve to confirm the identity of the compound. The fragmentation pattern in the mass spectrum would be expected to show a prominent peak for the stable trityl cation (m/z = 243) and other fragments resulting from the loss of the bromoethyl group. libretexts.org

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Identity |

| [C(C₆H₅)₃]⁺ | 243 | Trityl cation |

| [M - Br]⁺ | [M-79]⁺ / [M-81]⁺ | Molecular ion minus bromine |

| [M - OCH₂CH₂Br]⁺ | [M-123]⁺ / [M-125]⁺ | Molecular ion minus bromoethoxy group |

Note: 'M' represents the molecular ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. msu.edu Different types of bonds vibrate at specific, characteristic frequencies, and the resulting spectrum serves as a molecular "fingerprint". msu.edu For this compound, the IR spectrum is expected to show a combination of absorptions corresponding to its three main structural components: the trityl group (triphenylmethyl), the ether linkage, and the bromoethyl group.

The key vibrational modes for this compound would be:

Aromatic C-H Stretch: The trityl group contains three phenyl rings. The stretching of the C-H bonds on these aromatic rings typically results in sharp, moderate-to-weak absorptions at wavenumbers just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range). libretexts.org

Aliphatic C-H Stretch: The ethyl portion of the molecule will exhibit C-H stretching vibrations characteristic of sp³-hybridized carbons. These bands are typically found just below 3000 cm⁻¹ (in the 2975-2845 cm⁻¹ range). blogspot.com

Aromatic C=C Stretch: The carbon-carbon double bonds within the phenyl rings of the trityl group give rise to a series of sharp, moderate-intensity bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-O-C Ether Stretch: The ether linkage is a key feature. As an alkyl aryl ether, this compound is expected to show a strong, characteristic asymmetric C-O-C stretching band between 1300 cm⁻¹ and 1200 cm⁻¹. blogspot.comspectroscopyonline.com A second, symmetric stretching band (often associated with the alkyl C-O stretch) is typically observed in the 1050-1000 cm⁻¹ range. s-a-s.orgopenstax.org

C-Br Stretch: The vibration of the carbon-bromine bond is found in the fingerprint region of the spectrum. This absorption is expected to be a strong band in the 690-515 cm⁻¹ range. libretexts.orgorgchemboulder.com

The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its constituent functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Trityl Group (Phenyl) | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂-) | 2975 - 2850 | Medium |

| Aromatic C=C Stretch | Trityl Group (Phenyl) | 1600 - 1450 | Medium, Sharp |

| Asymmetric C-O-C Stretch | Alkyl Aryl Ether | 1300 - 1200 | Strong |

| Symmetric C-O-C Stretch | Alkyl Aryl Ether | 1050 - 1000 | Strong |

| C-Br Stretch | Bromoalkane | 690 - 515 | Strong |

This table is generated based on characteristic frequencies of the individual functional groups.

X-ray Crystallography for Solid-State Molecular Structure Determination

For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. nih.gov If successful, an X-ray diffraction experiment would provide invaluable data. While specific crystallographic data for this compound are not available in the searched databases as of this writing, the analysis would yield the parameters listed in the hypothetical data table below. This information is crucial for understanding the steric interactions imposed by the bulky trityl group and for confirming the connectivity of the bromoethyl ether chain.

| Parameter | Description | Hypothetical Data |

| Chemical Formula | The elemental composition of the molecule. | C₂₁H₁₉BrO |

| Formula Weight | The mass of one mole of the compound. | 367.28 g/mol |

| Crystal System | The classification of the crystal based on its symmetry. | e.g., Monoclinic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | e.g., a = 15.4 Å, b = 12.3 Å, c = 21.9 Å, α = 90°, β = 109.9°, γ = 90° |

| Volume (V) | The volume of the unit cell. | e.g., 3875 ų |

| Z | The number of molecules per unit cell. | e.g., 4 |

| Calculated Density (ρ) | The density of the crystal calculated from the X-ray data. | e.g., 1.259 g/cm³ |

This table illustrates the type of data obtained from an X-ray crystallography experiment; the values are hypothetical.

Chromatographic Techniques for Purification and Purity Evaluation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. chromatographytoday.com For a non-volatile compound like this compound, column chromatography and high-performance liquid chromatography (HPLC) are the most relevant methods for purification and purity assessment.

Column chromatography is a fundamental purification technique in organic synthesis. A solution of the crude product is passed through a column packed with a solid adsorbent, the stationary phase, most commonly silica (B1680970) gel. nih.gov A solvent or mixture of solvents, the mobile phase (eluent), is then passed through the column, carrying the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. chromatographytoday.com

For the purification of this compound, a compound of moderate polarity due to the ether linkage but dominated by the non-polar trityl group, silica gel would be an effective stationary phase. The selection of the eluent system is critical for achieving good separation. Typically, a mixture of a non-polar solvent and a slightly more polar solvent is used. The process often starts with a low-polarity eluent, and the polarity is gradually increased to elute compounds with stronger interactions with the silica gel. Given the bulky and non-polar nature of the trityl group, solvent systems with low to moderate polarity are generally effective.

The following table lists common solvent systems used for the column chromatography of trityl-protected compounds and ethers, which would be suitable starting points for developing a purification method for this compound.

| Stationary Phase | Mobile Phase (Eluent System) | Typical Application |

| Silica Gel | Hexane / Ethyl Acetate (e.g., 95:5 to 80:20 v/v) | Standard system for compounds of low to moderate polarity. rochester.edu |

| Silica Gel | Petroleum Ether / Diethyl Ether | Alternative to hexane/ethyl acetate, useful for non-polar compounds. rochester.edu |

| Silica Gel | Dichloromethane (B109758) / Hexane | For compounds with good solubility in dichloromethane. |

| Silica Gel | Dichloromethane / Methanol (B129727) (e.g., gradient) | For separating more polar compounds or removing polar impurities. rochester.edu |

This table provides examples of common eluent systems for the purification of moderately polar compounds on silica gel.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive analytical technique used for separating, identifying, and quantifying components in a mixture. It operates on the same principles as column chromatography but uses high pressure to push the mobile phase through a column packed with much smaller particles, leading to superior resolution and faster analysis times. youtube.com

For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach for purity analysis. youtube.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. youtube.com A hydrophobic C18 (octadecylsilane) bonded silica column is the most widely used stationary phase. youtube.com

Developing an HPLC method involves optimizing several parameters to achieve a good separation (resolution) of the target compound from any impurities or starting materials in a reasonable time. Key parameters include the choice of column, the mobile phase composition (type of organic solvent and aqueous buffer), the elution mode (isocratic or gradient), flow rate, and detector wavelength. The trityl group has a strong UV chromophore, making UV detection a suitable choice.

A typical method development strategy would start with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, or methanol and water. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively elute all components from the column. youtube.com

The table below outlines a set of typical starting parameters for the development of an RP-HPLC method for the analysis of this compound.

| Parameter | Typical Condition | Rationale / Comment |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size | Standard for reversed-phase; provides good retention for non-polar to moderately polar compounds. |

| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | Standard analytical column dimensions. |

| Mobile Phase A | Water (with 0.1% Formic Acid or Phosphoric Acid) | The aqueous component. Acid modifier improves peak shape. sielc.com |

| Mobile Phase B | Acetonitrile or Methanol (with 0.1% Formic Acid) | The organic component. Acetonitrile is a stronger eluent than methanol. youtube.com |

| Elution Mode | Gradient (e.g., 50% B to 100% B over 20 min) | Ensures elution of both less retained and more retained components. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV Absorbance at ~220 nm or 254 nm | The phenyl rings of the trityl group absorb strongly in the UV region. |

| Column Temperature | 25 - 35 °C | Maintaining a constant temperature ensures reproducible retention times. |

This table presents a typical starting point for RP-HPLC method development.

Applications of 2 Bromoethyl Trityl Ether in Complex Organic Synthesis and Chemical Biology

Precursor in the Synthesis of Ether Lipids and Analogues

Ether lipids are a class of lipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, distinguishing them from the more common diacyl phospholipids (B1166683) which have an ester bond. nih.gov This structural difference imparts unique chemical properties and biological functions, including roles in membrane structure and cell signaling. nih.govmdpi.com The synthesis of naturally occurring ether lipids and their synthetic analogues for therapeutic applications often involves complex strategies requiring the use of specific protecting groups to achieve regioselectivity. nih.gov

The trityl protecting group is particularly useful in lipid synthesis due to its selectivity for primary alcohols. highfine.comnih.gov For instance, in a formal synthesis of the anticancer ether lipid Edelfosine, a trityl group was used to protect the primary alcohol of a glycerol ether lipid intermediate, allowing for subsequent chemical modification of the secondary alcohol. nih.gov

While direct use of 2-bromoethyl trityl ether as a single reagent in published ether lipid syntheses is not extensively documented, its structure is ideally suited for introducing a 2-hydroxyethyl ether moiety at a specific position in a lipid precursor. The synthesis would involve nucleophilic attack by a lipid alcohol on the bromoethyl group, followed by acidic removal of the trityl group to unmask the terminal hydroxyl group.

Development of Novel Bioactive Lipid Derivatives

The development of novel bioactive lipid derivatives is a significant area of research, targeting diseases like cancer and inflammatory conditions. mdpi.combiomolther.orgnih.gov Synthetic ether lipids, such as Edelfosine, represent a promising class of compounds that can modulate cell signaling pathways or exhibit direct cytotoxic effects on cancer cells. mdpi.comnih.gov

The functionalization of lipid backbones is key to creating these novel derivatives. The use of bifunctional reagents like this compound could enable the synthesis of new lipid analogues. For example, attaching a protected hydroxyethyl (B10761427) chain to a glycerol or diacylglycerol backbone could serve as a handle for further modifications, such as the attachment of polar head groups, fluorescent tags, or other pharmacologically active moieties. This strategy allows for the systematic modification of lipid structures to probe structure-activity relationships and develop new therapeutic agents. wordpress.com

| Compound | Biological Activity | Key Synthetic Feature | Reference |

|---|---|---|---|

| Platelet-Activating Factor (PAF) | Pro-inflammatory signaling | Acetylation of alkyl-lyso-PC | mdpi.com |

| Edelfosine (ET-18-OCH₃) | Anticancer | Use of trityl protecting group; installation of phosphocholine (B91661) headgroup using 2-bromoethyl dichlorophosphate. | nih.gov |

| Plasmalogens | Structural role in membranes, antioxidant | Biosynthesis involves formation of a vinyl ether bond at the sn-1 position. | nih.gov |

Building Block in Carbohydrate and Nucleoside Chemistry

In the complex field of carbohydrate and nucleoside chemistry, the precise manipulation of multiple hydroxyl groups is paramount. This compound offers a dual functionality that is advantageous for these syntheses.

Introduction of 2-Bromoethyl Linkers for Subsequent Modifications

The bromoethyl portion of this compound serves as a versatile functional handle. Once a carbohydrate or nucleoside is modified with a 2-bromoethyl ether group (often via a glycosidic linkage), the bromine atom can be displaced by a wide range of nucleophiles. This allows for the introduction of various functional moieties.

This strategy is particularly valuable for creating linkers for bioconjugation or for attachment to a solid support for automated synthesis. For example, a 2-bromoethyl glycoside can be converted into a thioether, which can then be oxidized to a sulfone. This creates a versatile intermediate for further synthetic manipulations, including the development of "safety-catch" linkers that are stable to many reaction conditions but can be cleaved at a desired stage. This approach expands the synthetic toolbox available for creating complex biomolecules like glycopeptides and glycolipids, which are used to study cellular recognition and other biological processes.

Intermediate in the Formation of Heterocyclic Scaffolds

The reactive nature of the carbon-bromine bond in the 2-bromoethyl group makes it a useful precursor for intramolecular cyclization reactions to form heterocyclic rings.

Synthesis of Azetidines and Other Strained Ring Systems

Azetidines are four-membered nitrogen-containing heterocycles that are important structural motifs in medicinal chemistry. organic-chemistry.orgbris.ac.uk While there is no direct literature detailing the use of this compound for azetidine (B1206935) synthesis, the closely related reagent, (2-bromoethyl)sulfonium triflate, has been effectively used for this purpose. organic-chemistry.orgbris.ac.uk

In a method developed by Aggarwal and co-workers, easily accessible arylglycine derivatives are cyclized to form azetidines by reacting them with (2-bromoethyl)sulfonium triflate. organic-chemistry.orgbris.ac.ukresearchgate.net The reaction proceeds under mild conditions and provides high yields for a relatively broad range of substrates. organic-chemistry.org The mechanism involves the initial formation of a sulfur ylide, which then participates in an intramolecular cyclization to yield the strained four-membered azetidine ring. organic-chemistry.org This methodology highlights the utility of the 2-bromoethyl unit as a two-carbon electrophile for the construction of strained heterocyclic systems. The same strategy was also extended to the synthesis of oxetanes from α-hydroxy esters. organic-chemistry.orgbris.ac.uk

| Substrate (Arylglycine Derivative) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl N-tosyl(phenyl)glycinate | DBU | DCM | 91 | organic-chemistry.org |

| Ethyl N-tosyl(4-methoxyphenyl)glycinate | DBU | DCM | 92 | organic-chemistry.org |

| Ethyl N-tosyl(4-chlorophenyl)glycinate | DBU | DCM | 95 | organic-chemistry.org |

| Ethyl N-tosyl(naphthalen-2-yl)glycinate | DBU | DCM | 89 | organic-chemistry.org |

*Data from the synthesis using (2-bromoethyl)sulfonium triflate as the 2-bromoethyl source.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, which are prevalent in natural products and pharmacologically active molecules. The utility of this compound in these strategies lies in its design as a heterobifunctional reagent. The bromoethyl group serves as a potent electrophile, poised for reaction with a nucleophile within the same molecule to forge the cyclic structure.

The process typically involves a precursor molecule that contains both the 2-bromoethyl ether moiety and a suitable internal nucleophile, such as an amine, thiol, or alcohol. The trityl group plays the crucial role of a temporary protecting group for a hydroxyl functionality, preventing it from engaging in undesired side reactions. total-synthesis.com Its large steric bulk also influences the conformational preferences of the acyclic precursor, which can favor the desired cyclization pathway. total-synthesis.com

Deprotection of other functional groups in the precursor sets the stage for the key cyclization step. Under basic or thermally-induced conditions, the internal nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion and closing the ring. The acid-labile nature of the trityl ether allows for its subsequent removal under mild acidic conditions, unmasking the hydroxyl group for further functionalization if required. total-synthesis.comacgpubs.org This strategy provides a controlled, stepwise approach to complex cyclic architectures.

Design and Synthesis of PROTAC Linkers and Activity-Based Probes

The development of novel therapeutic modalities and chemical biology tools often relies on the design of specialized linker molecules that can bridge two distinct chemical entities. This compound is an exemplary starting material for the construction of such linkers, particularly for Proteolysis Targeting Chimeras (PROTACs) and activity-based probes (ABPs).

PROTACs are heterobifunctional molecules composed of a ligand for a target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The nature of the linker is critical, as it dictates the spatial orientation of the two ligands, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase) required for target degradation.

This compound serves as a valuable building block for crafting the linker component. Its bifunctionality allows for a modular and directional synthesis. For instance, the bromoethyl group can be used to alkylate a nucleophilic handle (e.g., a phenol (B47542) or amine) on the E3 ligase ligand. Following this conjugation, the trityl group can be removed under acidic conditions to reveal a primary alcohol. This newly exposed hydroxyl group then provides a point of attachment for the POI ligand, often through esterification or etherification, completing the synthesis of the PROTAC molecule.

The length and composition of the linker are key parameters that are optimized to achieve potent and selective protein degradation. The ethyl unit derived from the bromoethyl moiety forms the initial part of this crucial linker.

| Linker Synthesis Step | Reagent/Moiety | Purpose | Reference |

| Initial Conjugation | Bromoethyl group | Reacts with E3 ligase ligand | nih.gov |

| Protection | Trityl group | Masks hydroxyl group during initial synthesis | total-synthesis.comacgpubs.org |

| Deprotection | Acid (e.g., TFA) | Exposes hydroxyl for second conjugation | total-synthesis.com |

| Final Conjugation | Exposed hydroxyl group | Reacts with POI ligand to complete PROTAC | nih.gov |

Applications in Polymer and Peptide Synthesis

The distinct reactivity of the two functional ends of this compound makes it a highly adaptable tool for creating functionalized polymers and complex peptides.

In peptide synthesis, the trityl group is well-established both as a protecting group for alcohols and as an anchor to solid supports. ingentaconnect.comgoogle.com For example, the hydroxyl end of this compound can be immobilized on a resin. The bromoethyl function then serves as an electrophilic handle to which a nucleophilic side chain of an amino acid (like cysteine or lysine) or a peptide can be attached. This approach is useful for creating uniquely modified or cyclic peptides. Alternatively, in solution-phase synthesis, the trityl group can simply protect the hydroxyl of the bromoethanol unit while the bromine is used in a conjugation reaction. The trityl group's stability to basic conditions and lability under mild acid allows for orthogonal protection schemes essential in multi-step peptide elaboration. nih.govrsc.org

Theoretical and Computational Chemistry Studies of 2 Bromoethyl Trityl Ether

Electronic Structure Calculations (e.g., DFT) for Reactivity and Stability Prediction

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-bromoethyl trityl ether. DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between computational cost and accuracy. rsc.org

For this compound, DFT calculations can elucidate the distribution of electron density, which is key to predicting its reactivity. The electronegative bromine and oxygen atoms would be expected to create regions of partial negative charge, while the carbon atoms bonded to them would be electrophilic. Conceptual DFT provides reactivity indices, such as electrophilicity and nucleophilicity, which quantify these tendencies. nih.govresearchgate.net For instance, the carbon atom attached to the bromine is a primary site for nucleophilic attack. DFT calculations can quantify the electrophilicity of this site and predict the barrier heights for SN2 reactions. nih.gov

The stability of the molecule is also a key area of investigation. The bulky trityl group, with its three phenyl rings, can stabilize an adjacent carbocation through resonance and inductive effects. While the trityl carbocation itself is remarkably stable, DFT calculations can explore the energetics of its potential formation from this compound. researchgate.net These calculations would involve mapping the potential energy surface for the C-Br bond dissociation.

Illustrative DFT-Calculated Reactivity Descriptors

To illustrate how DFT can be used to predict reactivity, the following table presents hypothetical reactivity indices for this compound, calculated at a common level of theory. Such data would be crucial for comparing its reactivity with other alkyl halides.

| Parameter | Value | Interpretation |

| Electrophilicity Index (ω) | 1.95 eV | Moderate electrophile, susceptible to nucleophilic attack. nih.gov |

| Nucleophilicity Index (N) | 1.80 eV | Marginal nucleophile. nih.gov |

| Hirshfeld Charge on Cα | +0.15 e | Indicates the electrophilic nature of the carbon bonded to bromine. nih.gov |

| Hirshfeld Charge on Cβ | +0.08 e | Less electrophilic carbon, adjacent to the ether oxygen. |

| HOMO Energy | -8.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 eV | Relates to the electron affinity and electron-accepting ability. |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation for a molecule with these functional groups.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound, arising from the rotation around the C-C and C-O single bonds of the ethyl linker and the propeller-like arrangement of the trityl group's phenyl rings, means it can exist in multiple conformations. wikipedia.org Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies.

Computational methods are indispensable for this task. A systematic search of the conformational space can be performed by rotating the key dihedral angles and calculating the energy of each resulting structure. researchgate.netq-chem.com This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. researchgate.net The minima on this surface correspond to stable conformers.

Hypothetical Conformational Energy Landscape Data

The following table provides an example of what a conformational analysis of this compound might yield, showing the relative energies of a few plausible conformers.

| Conformer | Dihedral Angle (O-C-C-Br) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 0.85 | 17.5 |

| Gauche (-) | -60° | 0.85 | 17.5 |

Note: This data is hypothetical and for illustrative purposes. A full analysis would involve scanning multiple dihedral angles and using a more sophisticated computational model.

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways

While electronic structure calculations often model molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a more explicit and dynamic picture of the molecule's behavior in a solvent. wikipedia.org In an MD simulation, the motions of the solute and a large number of individual solvent molecules are calculated over time using classical mechanics. nih.govnih.govarxiv.org

For this compound, MD simulations would be invaluable for understanding solvent effects on its conformational preferences and reactivity. rsc.orgnih.gov The solvent can influence which conformers are most stable and the energy barriers between them. For example, a polar solvent might stabilize a more polar conformer.

MD simulations are also powerful tools for studying reaction pathways, particularly for bimolecular reactions like the SN2 reaction of this compound with a nucleophile. libretexts.org By simulating the reactants in a solvent box, one can observe the formation of reactant complexes, the transition state, and the final products. youtube.com These simulations can reveal the role of individual solvent molecules in stabilizing or destabilizing the transition state, providing a level of detail that is inaccessible to many experimental techniques. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the reacting species are treated with quantum mechanics and the solvent with classical mechanics, offering a balance of accuracy and computational feasibility.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can predict various spectroscopic properties, which is a powerful way to validate experimental findings and aid in the structural elucidation of new compounds. For this compound, the prediction of NMR and vibrational (infrared and Raman) spectra would be particularly useful.

NMR Spectra Prediction: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the magnetic shielding of each nucleus. aps.orgnih.govuni-bonn.de These predicted shieldings can then be converted into chemical shifts, which can be compared directly with experimental spectra. For a flexible molecule like this compound, it is crucial to calculate the spectra for all low-energy conformers and then compute a Boltzmann-weighted average to get a final predicted spectrum that accounts for the conformational flexibility. comporgchem.com

Vibrational Spectra Prediction: Similarly, the vibrational frequencies observed in infrared (IR) and Raman spectroscopy correspond to the different modes of molecular vibration. These can be calculated computationally by determining the second derivatives of the energy with respect to the atomic positions. canterbury.ac.nz The resulting predicted spectrum can help in assigning the peaks in an experimental spectrum to specific vibrational modes, such as the C-Br stretch or the vibrations of the trityl group's phenyl rings. uzh.charxiv.orgbrehm-research.deresearchgate.net

Illustrative Predicted vs. Experimental Spectroscopic Data

This table shows a hypothetical comparison between computationally predicted and experimentally measured ¹³C NMR chemical shifts for key carbon atoms in this compound.

| Carbon Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C-Br | 32.5 | 31.8 |

| C-O | 65.2 | 64.5 |

| Quaternary Trityl C | 87.0 | 86.4 |

| Trityl Phenyl C (ipso) | 144.1 | 143.5 |

Note: This data is illustrative. The accuracy of predicted spectra depends on the computational method and the proper treatment of conformational averaging and solvent effects.

Computational Design of Novel Reactions and Catalytic Systems

Beyond analyzing the properties of this compound itself, computational chemistry can be used to design new reactions and catalytic systems involving this molecule. d-nb.infopnnl.gov For example, the ether linkage could be formed through a catalytic process, and computational methods could help in designing a suitable catalyst.

This design process often involves screening a large number of potential catalysts in silico to identify promising candidates for experimental testing. rsc.orgnih.govrsc.orgacs.org For the synthesis of this compound, one might be interested in catalysts for the etherification reaction between trityl alcohol and 2-bromoethanol (B42945). DFT calculations could be used to study the mechanism of this reaction with different acid or base catalysts, calculating the activation energies for each potential pathway. This would allow for the identification of catalysts that are predicted to be highly active and selective.

Furthermore, computational methods can be applied to design novel reactions where this compound is a starting material. For instance, in the context of phase-transfer catalysis, where the trityl group might enhance solubility in an organic phase, computational models could be used to design a phase-transfer catalyst that efficiently transports a nucleophile to react with the bromoethyl group. mdpi.com This involves modeling the interactions between the catalyst, the nucleophile, and the solvent to optimize the catalytic cycle. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Methodologies for 2-Bromoethyl Trityl Ether

The traditional synthesis of ethers, including this compound, often involves reagents and conditions that are not environmentally friendly. Future research will be critical in developing greener synthetic routes. Key areas of focus include:

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, potentially utilizing techniques like ball-milling with solid catalysts, presents a significant avenue for green chemistry. researchgate.net The use of recyclable ionic liquids as both catalyst and solvent has shown promise in other tritylation reactions and could be adapted. acs.orgnih.govacs.org Investigating "green" solvents like trifluorotoluene as alternatives to more hazardous options like dichloromethane (B109758) is also a valuable direction. nih.gov

Alternative Tritylating Agents: Moving away from trityl halides to more stable and less corrosive reagents like triphenylmethanol (B194598) (trityl alcohol) is a key goal. nih.gov Developing catalytic systems that can efficiently activate trityl alcohol for the etherification of 2-bromoethanol (B42945) would be a substantial advancement.

Atom Economy and Waste Reduction: Methodologies that maximize atom economy are central to green chemistry. Future syntheses should be designed to minimize the formation of byproducts. For instance, processes that avoid the use of stoichiometric base, which generates salt waste, are highly desirable. nih.gov Catalytic methods that can be regenerated and reused over multiple cycles are also crucial for waste reduction. acs.orgacs.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the preparation of this compound stands to benefit significantly from the discovery of novel catalytic systems.

Heterogeneous Catalysts: The development of solid acid catalysts, such as nanoporous materials functionalized with sulfonic acid groups (e.g., MCM-41-SO3H) or heteropoly acids, offers advantages in terms of easy separation and reusability. researchgate.netresearchgate.net These catalysts have proven effective for other etherification and tritylation reactions and represent a promising area of exploration. researchgate.netresearchgate.net